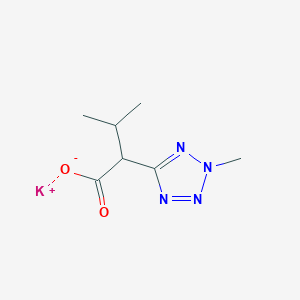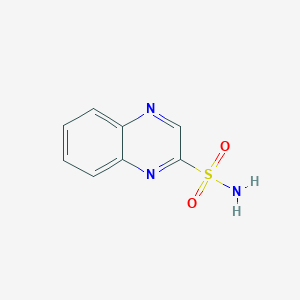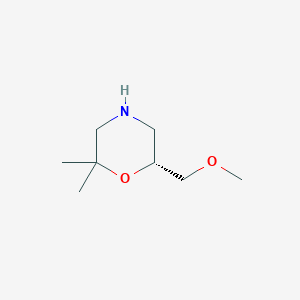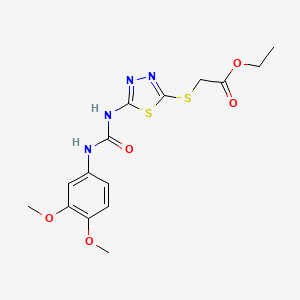
5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrimidine derivative that is commonly used as a tool compound in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine involves the inhibition of certain enzymes, such as protein kinase B (Akt). Akt is a serine/threonine kinase that is involved in various cellular processes, including cell survival, proliferation, and metabolism. Inhibition of Akt can lead to a decrease in cell survival and an increase in cell death.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine are primarily related to its inhibition of Akt. This inhibition can lead to a decrease in cell survival and an increase in cell death. Additionally, this compound has been shown to have antitumor activity in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine in lab experiments include its ability to inhibit Akt and its antitumor activity. However, there are also limitations to using this compound. For example, it may not be effective in all types of cancer cells, and its mechanism of action may not be fully understood.
Zukünftige Richtungen
There are many future directions for research on 5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine. Some potential areas of research include:
1. Further studies on the mechanism of action of this compound, including its effects on other enzymes and signaling pathways.
2. Investigation of the potential use of this compound in combination with other drugs for cancer treatment.
3. Studies on the potential use of this compound in other diseases, such as neurodegenerative diseases.
4. Development of new analogs of this compound with improved properties, such as increased potency or selectivity.
5. Investigation of the potential use of this compound as a tool compound in other areas of research, such as neuroscience or immunology.
Conclusion:
In conclusion, 5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine is a valuable tool compound for scientific research. Its ability to inhibit Akt and its antitumor activity make it a promising candidate for cancer treatment. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in other areas of research.
Synthesemethoden
The synthesis of 5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine involves several steps. The starting material for the synthesis is 4-amino-5-fluoro-2-methylpyrimidine, which is reacted with 3-chloro-1-(4-methylpiperidin-1-yl)quinazoline to form the desired compound. The reaction is catalyzed by a base such as potassium carbonate and is carried out in a polar solvent such as N,N-dimethylformamide.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine has a wide range of scientific research applications. This compound is commonly used as a tool compound in various biochemical and physiological studies. It has been shown to inhibit the activity of certain enzymes, such as protein kinase B (Akt), which are involved in cell signaling pathways. This inhibition can lead to a decrease in cell proliferation and an increase in cell death. Additionally, this compound has been shown to have antitumor activity in various cancer cell lines.
Eigenschaften
IUPAC Name |
5-fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6/c1-13-17(20)19(24-11-21-13)25(2)14-6-5-9-26(10-14)18-15-7-3-4-8-16(15)22-12-23-18/h3-4,7-8,11-12,14H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHFIKQCSIXXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N(C)C2CCCN(C2)C3=NC=NC4=CC=CC=C43)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N,6-dimethyl-N-[1-(quinazolin-4-yl)piperidin-3-yl]pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2586199.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2586202.png)


![N-(3,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2586208.png)


![1-[3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-3-carboxamide](/img/structure/B2586214.png)
